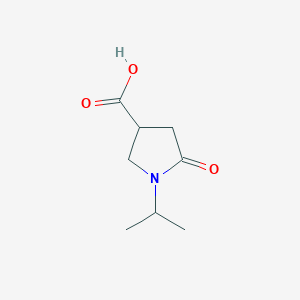

1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid” is a chemical compound with the molecular formula C8H13NO3 . It has an average mass of 171.194 Da and a monoisotopic mass of 171.089539 Da .

Synthesis Analysis

1-Substituted 5-oxopyrrolidine-3-carboxylic acids were prepared via cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines . The synthesized compounds possessed analgesic and antihypoxic effects of varying strength .

Molecular Structure Analysis

The molecular structure of “1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid” consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms .

Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 358.3±35.0 °C at 760 mmHg, and a flash point of 170.5±25.9 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .

Scientific Research Applications

Analgesic Effects

Research has shown that compounds related to 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid possess analgesic effects . These compounds can be synthesized via cyclization of 2-methylenesuccinic acid with various amines and have been demonstrated to alleviate pain in animal models .

Antihypoxic Activity

These compounds also exhibit antihypoxic activity , which means they can increase the lifespan and number of surviving animals under different hypoxic states, such as normobaric and hemic conditions. This suggests potential applications in treating conditions associated with low oxygen levels .

Antimicrobial Properties

Some derivatives of this compound have been studied for their antimicrobial properties . They have shown activity against a range of pathogens, including Staphylococcus aureus, Acinetobacter baumannii, Klebsiella pneumoniae, Pseudomonas aeruginosa, Clostridioides difficile, Candida auris, and Aspergillus fumigatus strains, indicating potential use in combating infections .

Antinociceptive Activity

The antinociceptive activity of these compounds has been assessed using thermal irritation models in mice, suggesting their utility in research related to pain perception and management .

Synthesis of Novel Derivatives

There is ongoing research into synthesizing novel derivatives of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid that contain various substituents. These derivatives could have diverse biological activities and potential applications in medicinal chemistry .

Mechanism of Action

Target of Action

It belongs to the class of organic compounds known as phenylpyrrolidines , which are polycyclic aromatic compounds containing a benzene ring linked to a pyrrolidine ring through a CC or CN bond . These compounds often interact with various receptors and enzymes in the body, influencing a wide range of biological processes.

Mode of Action

As a phenylpyrrolidine, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces . These interactions can lead to conformational changes in the target proteins, altering their activity and triggering downstream effects.

Biochemical Pathways

Phenylpyrrolidines often influence pathways related to neurotransmission, inflammation, and cell signaling . The compound’s effects on these pathways can lead to various downstream effects, potentially influencing cellular function and physiological responses.

Result of Action

Based on its classification as a phenylpyrrolidine, it may influence cellular function and physiological responses through its interactions with various targets and pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid . These factors can include pH, temperature, presence of other molecules, and cellular environment.

properties

IUPAC Name |

5-oxo-1-propan-2-ylpyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-5(2)9-4-6(8(11)12)3-7(9)10/h5-6H,3-4H2,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKWIPHFVESIOGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CC(CC1=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40389947 |

Source

|

| Record name | 1-isopropyl-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid | |

CAS RN |

299920-47-1 |

Source

|

| Record name | 1-isopropyl-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-oxo-1-(propan-2-yl)pyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.